1,2,4,5-Tetrahydropentalene

LogP Lipophilicity ADME

1,2,4,5-Tetrahydropentalene (CAS 60247-22-5) is a C8H10 bicyclo[3.3.0]octadiene hydrocarbon possessing a cis-fused 5–5 ring system with two endocyclic double bonds positioned at C-2/C-3 and C-4/C-5. This structural arrangement defines a rigid, non-bridged bicyclic diene scaffold that serves as a versatile precursor for C₂-symmetric chiral ligands, metallocene catalysts, and bioactive compound libraries.

Molecular Formula C8H10
Molecular Weight 106.16 g/mol
CAS No. 60247-22-5
Cat. No. B15464164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrahydropentalene
CAS60247-22-5
Molecular FormulaC8H10
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESC1CC2=CCCC2=C1
InChIInChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h3,6H,1-2,4-5H2
InChIKeyNYXFEAGJOPYPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrahydropentalene CAS 60247-22-5: Core Properties and Sourcing Context


1,2,4,5-Tetrahydropentalene (CAS 60247-22-5) is a C8H10 bicyclo[3.3.0]octadiene hydrocarbon possessing a cis-fused 5–5 ring system with two endocyclic double bonds positioned at C-2/C-3 and C-4/C-5 . This structural arrangement defines a rigid, non-bridged bicyclic diene scaffold that serves as a versatile precursor for C₂-symmetric chiral ligands, metallocene catalysts, and bioactive compound libraries [1]. Its molecular weight is 106.17 g/mol, with a calculated LogP of 2.43 and zero hydrogen-bond donors or acceptors , parameters that distinguish it from both more lipophilic saturated analogs and more polar heterocyclic alternatives.

Why Generic Bicyclic Dienes Cannot Substitute for 1,2,4,5-Tetrahydropentalene in Critical Applications


Isomeric tetrahydropentalenes (e.g., 1,2,3,4- and 1,2,3,5-tetrahydro isomers) differ in double-bond regiochemistry, which governs both their Diels–Alder reactivity and the steric environment they impose in metal complexes . Unlike monocyclic dienes such as cyclopentadiene, the rigid bicyclo[3.3.0] framework of 1,2,4,5-tetrahydropentalene pre-organizes chelating olefins into a fixed geometry that is essential for achieving high enantioselectivity in asymmetric catalysis—a feature demonstrated by the C₂-symmetric tetrahydropentalene-derived ligands that deliver up to 99% ee, whereas analogous monocyclic dienes yield substantially lower selectivities [1]. Furthermore, the partially unsaturated skeleton preserves two reactive double bonds while maintaining greater thermal and oxidative stability than fully unsaturated pentalene, preventing unproductive polymerization during storage and handling .

Quantitative Differentiation Evidence: 1,2,4,5-Tetrahydropentalene vs. Closest Analogs


Physicochemical Differentiation: LogP Comparison Against Saturated and Monocyclic Diene Analogs

1,2,4,5-Tetrahydropentalene exhibits a calculated LogP of 2.43, which is intermediate between the more lipophilic fully-saturated octahydropentalene (bicyclo[3.3.0]octane, LogP 2.59) and the less lipophilic monocyclic diene cyclopentadiene (LogP 1.80) [1][2]. This intermediate hydrophobicity confers a balanced partition profile that is advantageous for both organic-phase synthetic processing and medicinal-chemistry-relevant ADME optimization without the excessive lipophilicity that penalizes octahydropentalene-derived scaffolds (cis-octahydropentalene LogP can reach 3.80) [1].

LogP Lipophilicity ADME Physicochemical Properties

Asymmetric Catalysis Performance: Enantioselectivity Parity with Bicyclo[2.2.2]octadiene Ligands via a Structurally Distinct Platform

C₂-Symmetric chiral diene ligands derived from the 1,2,4,5-tetrahydropentalene scaffold achieve enantioselectivities of up to 99% ee in Rh-catalyzed asymmetric arylation of N-tosylarylimines, comparable to the 95–99% ee reported for the best bicyclo[2.2.2]octadiene-derived ligands (Ph-bod*) [1][2]. Critically, the tetrahydropentalene-based ligand 4a (phenyl-substituted) outperformed bulkier substituted variants (4b, p-anisyl; 4c, naphthyl), confirming that the ligand performance is tunable via peripheral substitution—a structural optimization axis that is fundamentally inaccessible on the bridged bicyclo[2.2.2]octadiene framework [1].

Asymmetric Catalysis Chiral Diene Ligands Enantioselectivity Rhodium

Conformational Rigidity: Pre-Organized Scaffold for Molecular Self-Assembly vs. Flexible Monocyclic Dienes

The cis-fused bicyclo[3.3.0]octane core of tetrahydropentalenes imposes a heavily constrained, pre-organized conformation that restricts rotational freedom around the ring junction [1]. In contrast, monocyclic dienes such as cyclopentadiene possess conformational flexibility that leads to entropic penalties upon metal coordination or supramolecular assembly. Kendhale et al. (2008) demonstrated that the octahydropentalene template—the saturated analog—provides a 'conformationally ordered' platform for molecular self-assembly, and the partially unsaturated 1,2,4,5-tetrahydropentalene retains this rigidity while adding reactive double bonds for further derivatization [1].

Conformational Rigidity Self-Assembly Bicyclo[3.3.0]octane Template

Bioactive Scaffold Potential: SAR Studies Demonstrate Tunable Antiproliferative Activity of Hydropentalene Derivatives

Structure–activity relationship (SAR) studies on hydropentalene derivatives revealed that structurally diverse bicyclo[3.3.0]octanes display antiproliferative activity against L-929 cells with IC₅₀ values ≤ 3 μM for the most active derivatives [1]. Critically, the biological activity and mode of action varied substantially with substitution pattern, with two derivatives exhibiting distinct mechanisms: one perturbed microtubule networks while the other additionally disrupted the actin cytoskeleton [1]. This demonstrates that the tetrahydropentalene core is not merely an inert scaffold but a tunable pharmacophoric element whose substitution pattern governs biological target engagement—a feature that distinguishes it from simple monocyclic diene-derived frameworks where such modulation is sterically constrained.

Structure-Activity Relationship Antiproliferative Bicyclo[3.3.0]octane Cytotoxicity

Metallocene Catalyst Development: Tetrahydropentalenyl Ligands as Cost-Effective Alternatives to Pentamethylcyclopentadienyl (Cp*) Ligands

Patent literature establishes tetrahydropentalenyl groups as effective ligands for stereorigid metallocene olefin polymerization catalysts, serving as sterically demanding yet synthetically accessible alternatives to pentamethylcyclopentadienyl (Cp*) ligands [1][2]. The Dow Global Technologies patent (US20240239827A1, 2024) details methods for incorporating tetrahydropentalenyl groups into alkylated metallocenes that function as polymerization catalysts [2]. The fused 5–5 ring system provides constrained geometry that influences polymer microstructure (tacticity, molecular weight distribution) differently than Cp*-based systems, though head-to-head comparative polymerization data (activity in kg polymer/mol cat·h; Mw/Mn values) between tetrahydropentalenyl- and Cp*-metallocenes under identical conditions is not publicly available.

Metallocene Olefin Polymerization Cp* Alternative Organometallic

High-Return Application Scenarios for 1,2,4,5-Tetrahydropentalene Procurement


Development of Next-Generation C₂-Symmetric Chiral Diene Ligands for Asymmetric Catalysis

Research groups pursuing Rh-, Pd-, or Ir-catalyzed asymmetric transformations requiring >95% ee should procure 1,2,4,5-tetrahydropentalene as the precursor to C₂-symmetric chiral diene ligands. The [3.3.0] backbone provides a structurally distinct alternative to the widely patented bicyclo[2.2.2]octadiene platform, with demonstrated enantioselectivity up to 99% ee in arylative C–C bond formation—performance that matches the best-in-class ligands while enabling substitution-based tunability inaccessible on the bridged framework [1]. This scenario is particularly relevant for pharmaceutical process chemistry groups seeking IP freedom-to-operate in asymmetric amine synthesis.

Medicinal Chemistry Scaffold for Cytoskeleton-Targeted Antiproliferative Agents

For drug discovery programs targeting microtubule dynamics or actin polymerization, the hydropentalene core represents a privileged scaffold validated by SAR studies showing IC₅₀ values ≤ 3 μM against L-929 cancer cells [1]. The ability to achieve distinct mechanisms of action (microtubule perturbation ± actin disruption) through peripheral substitution alone makes the tetrahydropentalene scaffold an efficient starting point for hit-to-lead optimization, especially when simpler cyclopentane or monocyclic scaffolds have failed to deliver the desired mechanistic specificity. Procurement of the parent 1,2,4,5-tetrahydropentalene enables rapid diversification into functionally decorated analog libraries.

Industrial Metallocene Catalyst Development with IP-Differentiated Ligand Architecture

For polyolefin producers and organometallic chemistry groups developing next-generation single-site catalysts, tetrahydropentalenyl-ligated metallocenes offer a sterically constrained ligand environment distinct from Cp* and indenyl systems [1][2]. The 2024 Dow patent confirms ongoing industrial interest in scalable routes to alkylated tetrahydropentalenyl metallocenes for olefin polymerization [2]. Procuring the parent hydrocarbon secures a key intermediate for synthesizing these proprietary catalyst precursors, potentially enabling access to polymer microstructures unobtainable with conventional metallocene architectures.

Supramolecular and Materials Chemistry: Rigid Templates for Self-Assembly and Photon Upconversion

The conformationally constrained tetrahydropentalene core serves as a template for molecular self-assembly systems requiring pre-organized geometry [1]. Additionally, tetrahydropentalene derivatives such as TP-An have demonstrated unity fluorescence quantum yield (ΦF ≈ 1.0) and short singlet excited-state lifetime (1.13 ns in degassed toluene), making them ideal triplet–triplet annihilation (TTA) acceptors for photon upconversion applications [2]. For materials chemistry laboratories developing TTA-upconversion systems or crystalline polymorph-based luminescent materials, the tetrahydropentalene scaffold offers photophysical properties competitive with established annihilator chromophores while providing a rigid core that restricts non-radiative decay pathways.

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